4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid
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Overview
Description
4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a nitro group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.
Coupling Reactions: The final compound is formed through a series of coupling reactions, where the pyrrole, nitro, and oxazole rings are connected to the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitro group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: Used to study enzyme mechanisms and protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Potential use in the development of new antibiotics.
Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.
Industry
Materials Science: Used in the development of new materials with unique electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrrole and oxazole rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzaldehyde
- 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzonitrile
Uniqueness
The unique combination of functional groups in 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid provides it with distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its reactivity and binding characteristics, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-10-15(6-9-17-18(22(25)26)12(2)20-27-17)13(3)21(11)16-7-4-14(5-8-16)19(23)24/h4-10H,1-3H3,(H,23,24)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPQUIJUMCSBU-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=CC3=C(C(=NO3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C\C3=C(C(=NO3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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